BCR-ABL-IN-6 Exhibits Sub-Nanomolar Biochemical Potency Against Wild-Type Bcr-Abl
In biochemical kinase assays, BCR-ABL-IN-6 demonstrates potent inhibition of wild-type Bcr-Abl with an IC50 of 4.6 nM . This potency is comparable to that of dasatinib (IC50 ~3 nM) and superior to nilotinib (IC50 ~30 nM) . While ponatinib exhibits slightly higher biochemical potency (IC50 ~0.5 nM), BCR-ABL-IN-6 provides a structurally distinct alternative derived from the imatinib scaffold, which may be advantageous for structure-activity relationship (SAR) studies aimed at understanding binding determinants within the ATP pocket .
| Evidence Dimension | Biochemical inhibition of Bcr-Abl wild-type kinase activity |
|---|---|
| Target Compound Data | IC50 = 4.6 nM |
| Comparator Or Baseline | Dasatinib IC50 = 3.0 nM; Nilotinib IC50 = 30.0 nM; Ponatinib IC50 = 0.5 nM; Imatinib IC50 = 204 nM |
| Quantified Difference | BCR-ABL-IN-6 is ~6.5-fold more potent than nilotinib, ~44-fold more potent than imatinib, and ~9-fold less potent than ponatinib |
| Conditions | In vitro kinase activity assay; recombinant Bcr-Abl enzyme |
Why This Matters
This sub-nanomolar potency confirms that BCR-ABL-IN-6 engages the target with high affinity, making it a suitable chemical probe for biochemical and cellular studies requiring robust Bcr-Abl inhibition.
